N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide
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Overview
Description
N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide is a chemical compound that features a pyridine ring substituted with a methyl group at the 5-position, an ethyl chain, and an oxazinane ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-methylpyridine, undergoes alkylation with an appropriate ethylating agent to form 2-(5-methylpyridin-2-yl)ethylamine.
Oxazinane Ring Formation: The intermediate is then reacted with an oxazinane precursor under controlled conditions to form the oxazinane ring.
Carboxamide Formation: Finally, the oxazinane intermediate is treated with a carboxylating agent to introduce the carboxamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazinane ring or the pyridine ring can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine or oxazinane rings.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-methylpyridin-2-yl)methanamine: A related compound with a similar pyridine ring structure.
5-Ethyl-2-methylpyridine: Another pyridine derivative with different substituents.
Uniqueness
N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide is unique due to the presence of both the oxazinane ring and the carboxamide group, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(5-methylpyridin-2-yl)ethyl]oxazinane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-11-4-5-12(15-10-11)6-7-14-13(17)16-8-2-3-9-18-16/h4-5,10H,2-3,6-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMRKKVSVVQQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CCNC(=O)N2CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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